molecular formula C17H26N2O2 B062401 (S)-Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate CAS No. 169447-69-2

(S)-Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate

Cat. No. B062401
M. Wt: 290.4 g/mol
InChI Key: ZPDZNQZBTLCTDV-AWEZNQCLSA-N
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Description

Synthesis Analysis

The synthesis of related compounds such as tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate involves a series of reactions starting from easily available reagents, undergoing SN2 substitution, borohydride reduction, oxidation, and acylation to achieve high yields, suitable for scale-up (Chen Xin-zhi, 2011). Another synthesis route for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, has been developed with high yield, demonstrating the compound's potential in pharmaceutical applications (Binliang Zhang et al., 2018).

Molecular Structure Analysis

The molecular and crystal structure of derivatives, such as 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, has been characterized by X-ray crystallographic analysis, revealing the importance of intramolecular hydrogen bonding in stabilizing the molecular structure (N. Çolak et al., 2021).

Chemical Reactions and Properties

The chemical reactions involving tert-butyl derivatives often include nucleophilic substitution, oxidation, halogenation, and elimination reactions, highlighting the compound's versatility in synthetic chemistry (Binliang Zhang et al., 2018). The reactivity of such compounds facilitates their use in synthesizing a wide range of biologically active molecules.

Physical Properties Analysis

The physical properties of tert-butyl derivatives, such as solubility, melting points, and crystal structure, are crucial for their application in material science and pharmaceutical formulations. Studies on compounds like tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate have shed light on the compound's thermal stability and crystallographic characteristics, which are essential for its processing and application (Vishal Singh et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are key for the compound's utility in chemical syntheses. The synthesis and properties of related compounds provide insights into the manipulation of tert-butyl derivatives for desired chemical properties, such as enantioselectivity and reactivity towards various organic reactions (N. Gomi et al., 2012).

Scientific Research Applications

  • Synthesis of Protein Tyrosine Kinase Jak3 Inhibitor : "(S)-Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate" is a crucial intermediate in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor, CP-690550. An efficient synthesis method for this compound has been developed, with a total yield of up to 80.2%, which is advantageous for industrial-scale production due to the simplicity of operation and easily obtainable raw materials (Chen Xin-zhi, 2011).

  • Histamine H4 Receptor Ligands : This compound plays a role in the synthesis of 2-aminopyrimidines as ligands of the histamine H4 receptor (H4R), contributing to the development of anti-inflammatory agents and antinociceptive activity in pain models. This indicates its potential in creating H4R antagonists for pain relief (R. Altenbach et al., 2008).

  • Chiral Auxiliary Applications : The compound has been used as a chiral auxiliary in various synthetic reactions, including the preparation of enantiomerically pure compounds and in dipeptide synthesis. Its effectiveness as a chiral auxiliary and building block in peptide synthesis highlights its versatility in stereoselective synthesis (A. Studer, T. Hintermann, D. Seebach, 1995).

  • Anticancer Drug Synthesis : It serves as an important intermediate for small molecule anticancer drugs. A high-yield synthetic method for this compound indicates its significance in the development of effective drugs to overcome resistance problems in cancer treatment (Binliang Zhang et al., 2018).

Safety And Hazards

Without specific information, it’s difficult to comment on the safety and hazards associated with this compound. However, like all chemicals, it should be handled with appropriate safety precautions.


Future Directions

The study of piperazine derivatives is a rich field with many potential directions for future research, given the wide range of biological activities exhibited by these compounds. Future work could involve the synthesis of new derivatives, the exploration of their biological activity, and the development of new drugs based on these structures.


Please note that this is a general analysis and the specific details could vary depending on the exact structure and properties of the compound. For a more detailed and accurate analysis, specific literature sources or experimental data would be needed.


properties

IUPAC Name

tert-butyl (2S)-4-benzyl-2-methylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-14-12-18(13-15-8-6-5-7-9-15)10-11-19(14)16(20)21-17(2,3)4/h5-9,14H,10-13H2,1-4H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDZNQZBTLCTDV-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439733
Record name (S)-1-tert-butoxycarbonyl-2-methyl-4-benzylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate

CAS RN

169447-69-2
Record name (S)-1-tert-butoxycarbonyl-2-methyl-4-benzylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
V Albanese, C Ruzza, E Marzola… - Journal of Medicinal …, 2021 - ACS Publications
Neuropeptide S modulates important neurobiological functions including locomotion, anxiety, and drug abuse through interaction with its G protein-coupled receptor known as …
Number of citations: 5 pubs.acs.org
B Liu, GY Xu, CH Yang, XH Wu… - Synthetic communications, 2004 - Taylor & Francis
A concise and efficient synthesis of (R)‐ and (S)‐2‐methylpiperazine in only five steps from (D)‐ and (L)‐alanine is described. The key step is reaction of benzylamine with a bifunctional …
Number of citations: 8 www.tandfonline.com

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